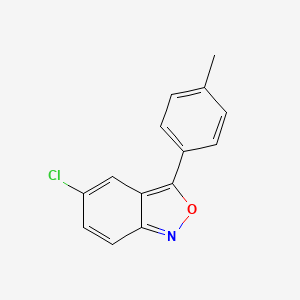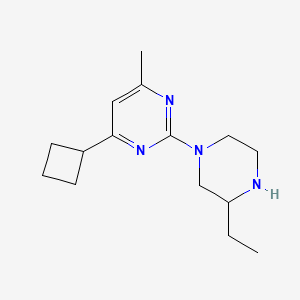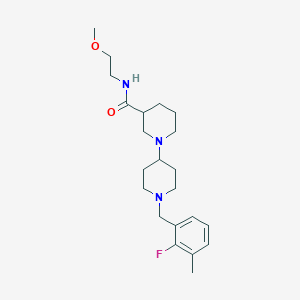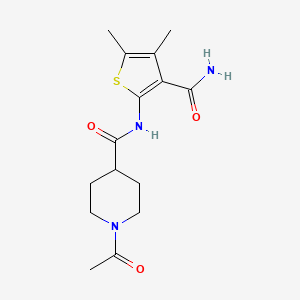![molecular formula C25H25N3O3 B5478482 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B5478482.png)
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and acetylcholinesterase inhibitory properties. This particular compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives
Applications De Recherche Scientifique
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective effects and potential to inhibit acetylcholinesterase, making it a candidate for Alzheimer’s disease treatment.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- **1-(2-Methoxyphenyl)piperazine
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide stands out due to its specific structural features that confer unique pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotective effects makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-21-13-11-20(12-14-21)27-15-17-28(18-16-27)25(30)22-9-5-6-10-23(22)26-24(29)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGTXBGQDQVBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5478404.png)
![N-cyclopropyl-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinecarboxamide](/img/structure/B5478418.png)

![4-ethyl-2-methyl-5-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5478427.png)
![2-[3-(2-chlorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5478435.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-(2-methylphenyl)acetohydrazide](/img/structure/B5478450.png)
![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5478451.png)

![(5Z)-3-benzyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5478474.png)
![6-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]-3-(4-hydroxycyclohexyl)-1H-benzimidazol-2-one](/img/structure/B5478478.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methyl-2-furamide](/img/structure/B5478501.png)

